2-Iodo-3-(trifluoromethyl)pyridine
Overview
Description
2-Iodo-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of an iodine atom at the second position and a trifluoromethyl group at the third position of the pyridine ring
Mechanism of Action
Target of Action
2-Iodo-3-(trifluoromethyl)pyridine (2-I-3-TFMP) is a type of trifluoromethylpyridine (TFMP) derivative . TFMP derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries It’s known that some tfmp derivatives are used in the protection of crops from pests , suggesting that their targets could be specific enzymes or receptors in pests.
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that 2-I-3-TFMP may interact with its targets through these unique properties, leading to changes in the targets’ functions.
Biochemical Pathways
Given that tfmp derivatives are used in crop protection , it can be inferred that these compounds may affect biochemical pathways related to pest metabolism or growth.
Result of Action
It’s known that some tfmp derivatives show higher fungicidal activity than chlorine and other derivatives . This suggests that 2-I-3-TFMP may also have potent fungicidal activity.
Action Environment
It’s known that the development of fluorinated organic chemicals, including tfmp derivatives, is an increasingly important research topic due to their unique properties . This suggests that environmental factors such as temperature, pH, and presence of other chemicals could potentially influence the action of 2-I-3-TFMP.
The unique properties of TFMP derivatives make them an interesting subject for further study in the fields of agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the iodination of 3-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-3-(trifluoromethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo coupling reactions with different aryl or alkyl groups, facilitated by palladium or copper catalysts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases such as triethylamine or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Iodo-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, including anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the biological activity of active ingredients.
Comparison with Similar Compounds
- 2-Chloro-3-(trifluoromethyl)pyridine
- 2-Bromo-3-(trifluoromethyl)pyridine
- 2-Fluoro-3-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 2-Iodo-3-(trifluoromethyl)pyridine exhibits unique reactivity due to the presence of the iodine atom, which is larger and more polarizable than chlorine, bromine, or fluorine. This results in distinct chemical behavior, particularly in substitution and coupling reactions. The trifluoromethyl group imparts similar properties across these compounds, such as increased lipophilicity and metabolic stability, but the iodine derivative often shows enhanced reactivity and selectivity in certain transformations.
Properties
IUPAC Name |
2-iodo-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-2-1-3-11-5(4)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQOZXBATZOEDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661253 | |
Record name | 2-Iodo-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927434-20-6 | |
Record name | 2-Iodo-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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